5,6-Epoxyhexyltriethoxysilane

描述

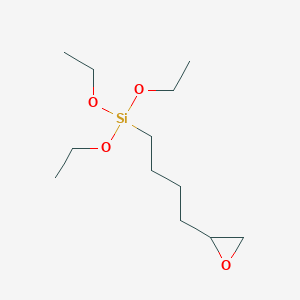

5,6-Epoxyhexyltriethoxysilane is an organosilicon compound with the molecular formula C₁₂H₂₆O₄Si. It is characterized by the presence of an epoxy group and three ethoxy groups attached to a silicon atom. This compound is commonly used as a coupling agent and in surface modification applications due to its ability to form strong bonds with both organic and inorganic materials .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Epoxyhexyltriethoxysilane typically involves the reaction of 5,6-epoxyhexanol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

5,6-Epoxyhexanol+TriethoxysilaneCatalystthis compound

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .

化学反应分析

Types of Reactions

5,6-Epoxyhexyltriethoxysilane undergoes various types of chemical reactions, including:

Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water to form silanol groups.

Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane bonds.

Epoxy Ring Opening: The epoxy group can react with nucleophiles, such as amines or alcohols, leading to ring-opening reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

Condensation: Often facilitated by heating or the presence of a catalyst.

Epoxy Ring Opening: Commonly uses nucleophiles like amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis and Condensation: Formation of siloxane networks.

Epoxy Ring Opening: Formation of β-hydroxyalkyl derivatives.

科学研究应用

Chemical Properties and Mechanism of Action

5,6-Epoxyhexyltriethoxysilane has the molecular formula and a molecular weight of 262.42 g/mol. The compound's mechanism involves:

- Hydrolysis : The ethoxy groups can react with water to form silanol groups (Si-OH), which can then bond with hydroxyl groups on surfaces.

- Condensation : Silanol groups can undergo condensation to form siloxane bonds, creating stable networks.

- Epoxy Ring Opening : The epoxy group can react with nucleophiles (e.g., amines or thiols), leading to the formation of β-hydroxyalkyl derivatives.

Surface Modification

This compound is extensively used in surface modification processes. It enhances the adhesion properties of various materials by forming strong covalent bonds with substrates such as glass, metals, and ceramics. This capability is particularly useful in:

- Biosensing Applications : The compound can functionalize surfaces for the immobilization of biomolecules like enzymes and antibodies, facilitating specific biodetection processes.

- Microarray Technology : It is employed to modify surfaces for DNA microarrays, allowing for the precise attachment of biomolecules necessary for genetic screening .

Hybrid Organic-Inorganic Materials

In chemistry, this compound serves as a coupling agent in synthesizing hybrid organic-inorganic materials. This application is crucial in developing advanced materials with tailored properties for electronics and photonics.

Drug Delivery Systems

The compound plays a significant role in biomedical applications, particularly in drug delivery systems where it aids in creating biocompatible surfaces that enhance drug stability and release profiles.

Coatings and Adhesives

In industrial applications, it is utilized in formulating coatings, adhesives, and sealants that require improved durability and adhesion characteristics. Its ability to create siloxane networks contributes to enhanced performance under various environmental conditions.

Case Study 1: Surface Functionalization for Biosensing

In a study published by RSC Publishing, researchers treated surfaces with this compound at elevated temperatures to anchor epoxide functions onto the surfaces. This modification allowed for the successful immobilization of lectins on the surface, significantly improving binding efficiency compared to traditional methods .

Case Study 2: Microarray Development

A study highlighted the use of this compound in creating microarray platforms that facilitate high-throughput screening of biomolecules. The silane was used to modify glass slides, which were then utilized for immobilizing various biochemical probes essential for detecting genetic variations .

作用机制

The mechanism of action of 5,6-Epoxyhexyltriethoxysilane involves the formation of strong covalent bonds between the silicon atom and various substrates. The epoxy group can react with nucleophiles, leading to the formation of stable β-hydroxyalkyl derivatives. The ethoxy groups can undergo hydrolysis and condensation reactions, resulting in the formation of siloxane networks. These reactions enhance the adhesion and compatibility of the compound with different materials .

相似化合物的比较

Similar Compounds

- γ-Glycidoxypropyltrimethoxysilane

- β-(3,4-Epoxycyclohexyl)ethyltriethoxysilane

- γ-Glycidoxypropylmethyldiethoxysilane

Comparison

5,6-Epoxyhexyltriethoxysilane is unique due to its specific molecular structure, which provides a balance between reactivity and stability. Compared to γ-Glycidoxypropyltrimethoxysilane, it offers better hydrolytic stability. In contrast to β-(3,4-Epoxycyclohexyl)ethyltriethoxysilane, it has a more flexible aliphatic chain, which can be advantageous in certain applications .

生物活性

5,6-Epoxyhexyltriethoxysilane (CAS Number: 86138-01-4) is an organosilicon compound characterized by its unique molecular structure, which includes an epoxy group and three ethoxy groups attached to a silicon atom. This compound has gained attention in various scientific fields due to its potential applications in biocompatibility, drug delivery systems, and surface modification of biomaterials.

The biological activity of this compound is primarily attributed to its ability to form strong covalent bonds with various substrates. The epoxy group can react with nucleophiles, leading to the formation of stable β-hydroxyalkyl derivatives. Additionally, the ethoxy groups can undergo hydrolysis and condensation reactions, resulting in the formation of siloxane networks that enhance adhesion and compatibility with biological materials.

Applications in Biological Research

- Surface Modification : This compound is used extensively for modifying biomaterial surfaces to improve biocompatibility. For instance, it has been employed to graft functional groups onto mesoporous silica nanoparticles, enhancing their interaction with biological molecules .

- Drug Delivery Systems : this compound has been utilized in developing drug delivery systems where it serves as a coupling agent. Its ability to form stable bonds with drugs and biomolecules aids in controlled release mechanisms .

- Fluorescence Probes : In one study, the compound was used to create polymer/mesoporous silica nanocomposites that act as fluorescence probes for detecting neurotransmitters under physiological conditions .

Toxicity and Safety

While the compound shows promising biological activity, understanding its toxicity profile is crucial for safe application. Current literature indicates that while it enhances biocompatibility when used appropriately, further studies are needed to evaluate its long-term effects on human health and the environment .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar silanes is essential:

| Compound Name | Structure | Key Features |

|---|---|---|

| γ-Glycidoxypropyltrimethoxysilane | Contains glycidyl ether | Better hydrolytic stability than this compound |

| β-(3,4-Epoxycyclohexyl)ethyltriethoxysilane | Cyclohexane ring | More rigid structure compared to this compound |

| γ-Glycidoxypropylmethyldiethoxysilane | Glycidyl ether with methyl groups | Offers different reactivity due to methyl substitution |

This compound stands out due to its flexible aliphatic chain and balanced reactivity, making it suitable for various applications in biomedical fields.

Case Study 1: Surface Functionalization for Enhanced Biocompatibility

In a study aimed at improving the biocompatibility of dental composites, researchers grafted this compound onto mesoporous silica particles. The modified silica demonstrated enhanced adhesion properties and improved interaction with dental resins, leading to more durable dental composites .

Case Study 2: Development of Fluorescent Probes

Another significant application involved synthesizing polymer/mesoporous silica nanocomposites using this silane. The resulting materials were capable of selectively detecting amino-containing neurotransmitters under physiological conditions, showcasing the compound's utility in biosensing applications .

属性

IUPAC Name |

triethoxy-[4-(oxiran-2-yl)butyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4Si/c1-4-14-17(15-5-2,16-6-3)10-8-7-9-12-11-13-12/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPPHUYKUOAWJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCC1CO1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458811 | |

| Record name | 5,6-EPOXYHEXYLTRIETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86138-01-4 | |

| Record name | 5,6-EPOXYHEXYLTRIETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 5,6-Epoxyhexyltriethoxysilane in the described consolidating compositions?

A1: this compound functions as a silane-based resin in the consolidating compositions. [] The composition, designed for consolidation purposes, incorporates an aqueous-based fluid, the this compound resin, a silane-based amine curing agent, and a retarding agent. [] The epoxy functionality of this compound likely enables it to react with the amine curing agent, leading to the formation of a crosslinked network that provides consolidation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。